molecular formula C12H13BrN2 B2539564 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole CAS No. 1351386-41-8

4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2539564
CAS No.: 1351386-41-8
M. Wt: 265.154
InChI Key: JGFGQFJWLMZVKY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an isopropyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and isopropylhydrazine.

    Formation of Hydrazone: 4-bromoacetophenone reacts with isopropylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include:

    Batch Reactors: Using batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the phenyl group.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the pyrazole or phenyl ring.

    Reduction Products: Reduced forms of the pyrazole or phenyl ring.

Scientific Research Applications

4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(4-Bromophenyl)-1H-pyrazole: Lacks the isopropyl group, making it less hydrophobic.

    4-(4-Chlorophenyl)-1-isopropyl-1H-pyrazole: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.

    4-(4-Methylphenyl)-1-isopropyl-1H-pyrazole: Contains a methyl group instead of bromine, altering its electronic properties.

Uniqueness: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is unique due to the presence of the bromine atom, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-1-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFGQFJWLMZVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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